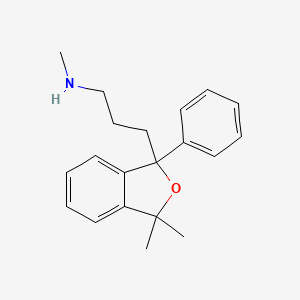
Talopram
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of talopram involves the formation of a phenylphthalene structure. This was discovered accidentally during the synthesis of melitracen derivatives . The synthetic route typically involves the reaction of 3,3-dimethyl-1-phenyl-1,3-dihydroisobenzofuran with N-methylpropan-1-amine under specific conditions to yield this compound .
Industrial Production Methods: While this compound was never commercialized, its synthesis on an industrial scale would likely involve optimizing the reaction conditions to maximize yield and purity. This would include controlling temperature, pressure, and the use of catalysts to facilitate the reaction.
化学反応の分析
Types of Reactions: Talopram primarily undergoes substitution reactions due to the presence of the amine group. It can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve halogenating agents or other electrophiles that react with the amine group.
Oxidation Reactions: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding oxides, while reduction can lead to the formation of reduced amine derivatives.
科学的研究の応用
Talopram has been primarily studied for its potential use in the treatment of depression due to its selective norepinephrine reuptake inhibition . Although it was never marketed, its structural similarity to other antidepressants like cithis compound and melitracen has made it a subject of interest in medicinal chemistry research . Additionally, this compound has been used in studies to understand the structure-activity relationship of norepinephrine reuptake inhibitors and their effects on the central nervous system .
作用機序
Talopram exerts its effects by selectively inhibiting the reuptake of norepinephrine in the central nervous system . This leads to an increase in the concentration of norepinephrine in the synaptic cleft, thereby enhancing neurotransmission. The molecular target of this compound is the norepinephrine transporter, which is responsible for the reuptake of norepinephrine from the synaptic cleft .
類似化合物との比較
Citalopram: A selective serotonin reuptake inhibitor that is structurally similar to this compound.
Melitracen: An antidepressant with a similar structure and mechanism of action.
Talsupram: Another norepinephrine reuptake inhibitor that was researched alongside this compound.
Uniqueness: this compound is unique in its selective inhibition of norepinephrine reuptake, which distinguishes it from cithis compound that primarily inhibits serotonin reuptake . This selective action makes this compound a valuable compound for studying the effects of norepinephrine reuptake inhibition on mood and behavior .
特性
CAS番号 |
7182-51-6 |
|---|---|
分子式 |
C20H25NO |
分子量 |
295.4 g/mol |
IUPAC名 |
3-(3,3-dimethyl-1-phenyl-2-benzofuran-1-yl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C20H25NO/c1-19(2)17-12-7-8-13-18(17)20(22-19,14-9-15-21-3)16-10-5-4-6-11-16/h4-8,10-13,21H,9,14-15H2,1-3H3 |
InChIキー |
LJBBMCNHIUJBDU-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C(O1)(CCCNC)C3=CC=CC=C3)C |
正規SMILES |
CC1(C2=CC=CC=C2C(O1)(CCCNC)C3=CC=CC=C3)C |
外観 |
Solid powder |
Key on ui other cas no. |
7182-51-6 7013-41-4 |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
7013-41-4 (hydrochloride) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
(11C)talopram 1,3-dihydro-N,3,3-trimethyl-1-phenylbenzo(c)furan-1-propanamine talopram |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















